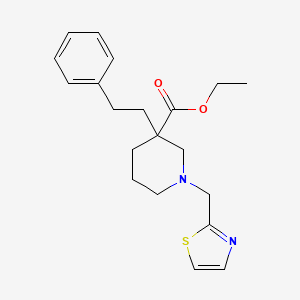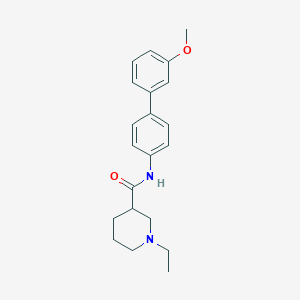![molecular formula C19H27NO7 B6036321 4-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid](/img/structure/B6036321.png)
4-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a methoxy group, and an oxalic acid moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]morpholine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxyphenol with allyl bromide to form 4-methoxy-2-prop-2-enylphenol. This intermediate is then reacted with 3-chloropropylmorpholine under basic conditions to yield the desired product. The final step involves the addition of oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]morpholine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the allyl group can be reduced to a single bond.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used.
Major Products Formed
Oxidation: Formation of 4-[3-(4-Hydroxy-2-prop-2-enylphenoxy)propyl]morpholine.
Reduction: Formation of 4-[3-(4-Methoxy-2-propylphenoxy)propyl]morpholine.
Substitution: Formation of various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 4-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[3-(4-Methoxyphenoxy)propyl]morpholine: Lacks the allyl group, resulting in different chemical properties and reactivity.
4-[3-(4-Hydroxy-2-prop-2-enylphenoxy)propyl]morpholine: Similar structure but with a hydroxyl group instead of a methoxy group.
4-[3-(4-Methoxy-2-propylphenoxy)propyl]morpholine: Similar structure but with a single bond in the propyl group instead of a double bond.
Uniqueness
4-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the morpholine ring, methoxy group, and oxalic acid moiety allows for diverse applications and interactions in various scientific fields.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
4-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.C2H2O4/c1-3-5-15-14-16(19-2)6-7-17(15)21-11-4-8-18-9-12-20-13-10-18;3-1(4)2(5)6/h3,6-7,14H,1,4-5,8-13H2,2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFLTXFNDZKEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCCN2CCOCC2)CC=C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(4-ethoxybenzyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B6036239.png)
![5-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B6036242.png)
![N-butyl-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6036245.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-(4-pentenoyl)piperidine](/img/structure/B6036252.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6036253.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl butyrate](/img/structure/B6036259.png)
![1-(3-cyclohexen-1-ylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6036267.png)
![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]pyridine](/img/structure/B6036277.png)

![4-[2-(3-methyl-1-piperazinyl)ethoxy]benzonitrile](/img/structure/B6036303.png)
![2-[4-(1H-indol-2-ylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6036316.png)

![[1-(2-Cyclohexylethyl)triazol-4-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone](/img/structure/B6036329.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6036336.png)
